

Application Notes and Protocols for In Vivo Studies with Tomelukast

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Compound of Interest

Compound Name: Tomelukast

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A Comprehensive Guide for Researchers

Introduction

Tomelukast, also known as Montelukast, is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. It is widely recognized for its therapeutic effects in inflammatory conditions, primarily asthma and allergic rhinitis, by blocking the pro-inflammatory actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄)[1]. Beyond its primary mechanism, emerging research has highlighted its potential in a broader range of applications, including neuroinflammatory diseases and pain management, through modulation of additional signaling pathways such as the NF-κB and L-arginine/NO/cGMP/KATP channel pathways.

These application notes provide a comprehensive overview of **Tomelukast** dosage and administration for in vivo studies, tailored for researchers, scientists, and drug development professionals. The information compiled herein is based on a thorough review of preclinical studies to facilitate the design and execution of future in vivo experiments.

Data Presentation: Tomelukast/Montelukast In Vivo Dosages

The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of dosages, animal models, administration routes, and key findings.

Table 1: **Tomelukast**/Montelukast Dosage in Mouse Models

Indication /Model	Strain	Dosage	Administration Route	Duration	Key Findings	Reference
Acute Asthma (Ovalbumin-induced)	BALB/c	25 mg/kg	Intravenous	3 days	Reduced eosinophils in BAL fluid by >90%; suppressed Th2 cytokines (IL-4, IL-5, IL-13).	[2]
Alzheimer's Disease	5xFAD Transgenic	3.3 mg/kg/day	Oral (mucoadhesive film)	13 weeks	Modulated microglia phenotypes, reduced CD8+ T-cell infiltration, and improved cognitive function.	[3]
Alzheimer's Disease	5xFAD Transgenic	10 mg/kg/day	Oral (mucoadhesive film)	13 weeks	Dose-dependent effects on neuroinflammation and cognition.	[3]
Dementia with Lewy Bodies	a-Synuclein Transgenic	10 mg/kg/day	Oral gavage	42 days	Reduced alpha-synuclein load and	[4]

					restored memory.
Asthma- induced Depression -like Behavior	BALB/c	Not specified (in drinking water)	Oral	40 days	Reduced immobility time in forced swim test, suggesting antidepres sant-like effects.

Table 2: **Tomelukast**/Montelukast Dosage in Rat Models

Indication /Model	Strain	Dosage	Administration Route	Duration	Key Findings	Reference
Pain (Formalin Test)	Not specified	3 μ g/paw (sub-effective dose)	Local (intra-paw)	Single dose	Used to demonstrate synergy with L-arginine and diazoxide.	
Pain (Formalin Test)	Not specified	10 μ g/paw	Local (intra-paw)	Single dose	Produced dose-related analgesia.	
Neuropathic Pain (Chronic Constriction Injury)	Not specified	0.5, 1.0, and 2.0 mg/kg	Intraperitoneal	14 days	Attenuated neuropathic pain by inhibiting p38 MAPK and NF- κ B signaling in spinal microglia.	
Neuropathic Pain (Chronic Constriction Injury)	Not specified	1-10 μ g/paw	Local (intra-paw)	Single dose on days 7 and 14 post-CCI	Attenuated mechanical and cold allodynia, partly through peripheral opioid receptors.	
Inflammation (Formalin-	Adult male rats	20 mg/kg	Not specified	Single dose	Potentiated the anti-inflammatory	

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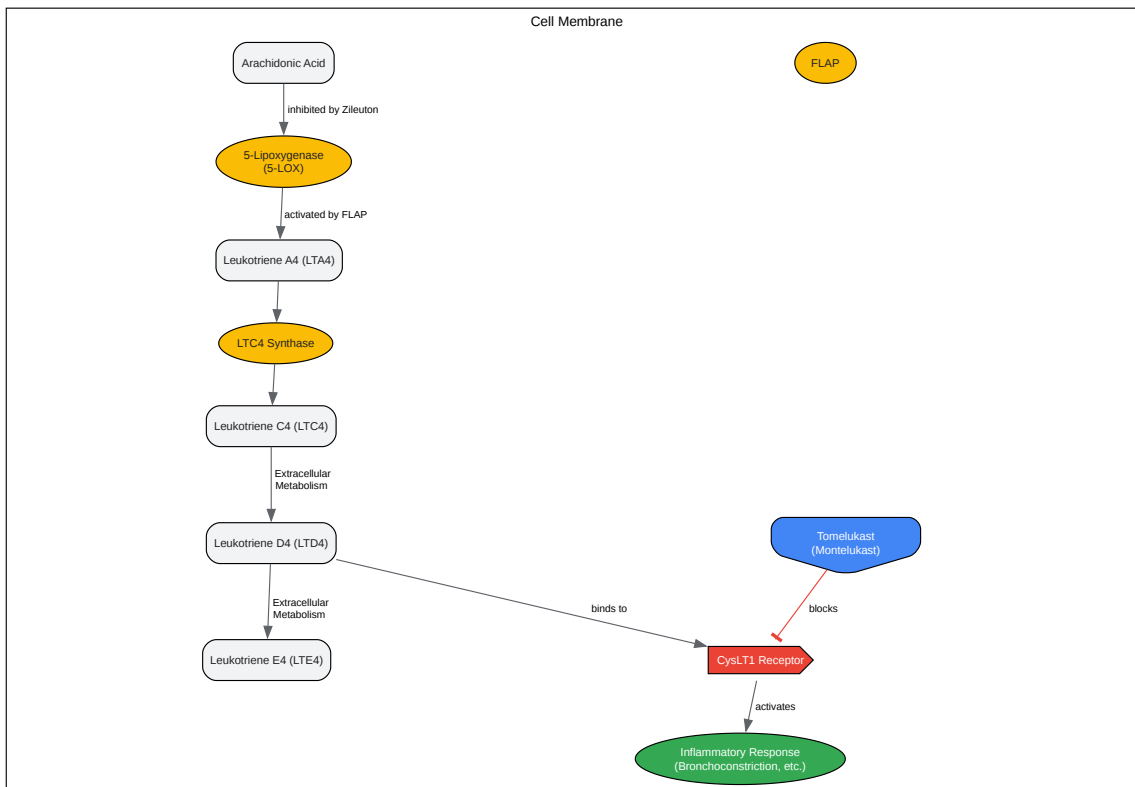
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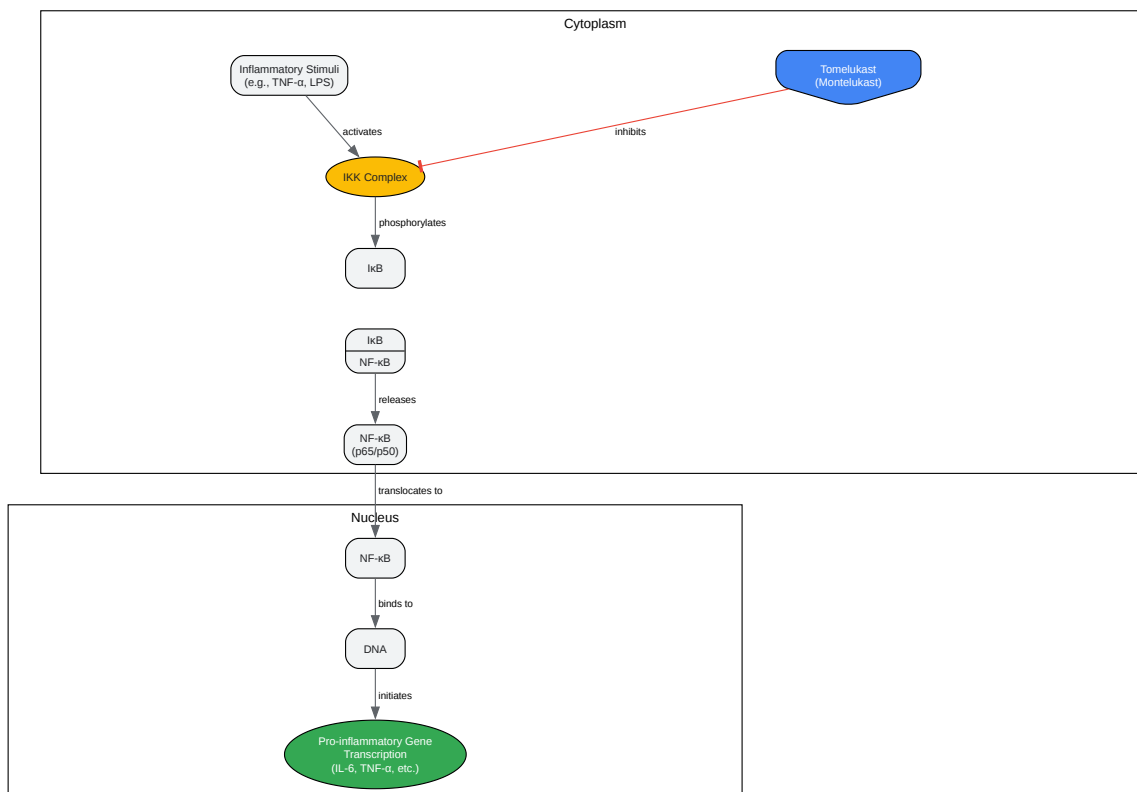
Signaling Pathways Modulated by Tomelukast

Tomelukast exerts its effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.



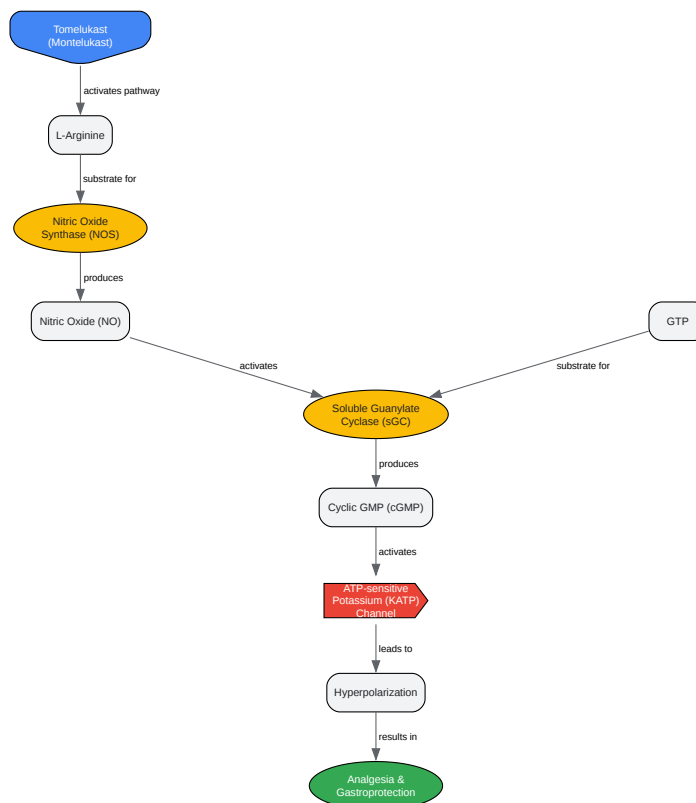
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Caption: Cysteinyl Leukotriene Signaling Pathway and **Tomelukast**'s Mechanism of Action.



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Caption: Inhibition of the NF-κB Signaling Pathway by **Tomelukast**.



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Caption: **Tomelukast**'s modulation of the L-arginine/NO/cGMP/KATP channel pathway.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a general guideline for the administration of **Tomelukast** in in vivo studies. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Oral Administration of Tomelukast in Mice (Oral Gavage)

This protocol is suitable for studies requiring precise oral dosing of **Tomelukast**.

Materials:

- **Tomelukast** sodium powder
- Vehicle (e.g., 10% ethanol in 0.9% NaCl solution, or as determined by solubility testing)
- Sterile water or saline
- Animal balance
- Vortex mixer
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible plastic)
- Syringes (1 mL)

Procedure:

- Preparation of Dosing Solution:
 - On the day of dosing, calculate the required amount of **Tomelukast** sodium based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
 - Dissolve the **Tomelukast** sodium powder in a small amount of the chosen vehicle (e.g., ethanol) to ensure complete dissolution.
 - Bring the solution to the final volume with sterile water or saline to achieve the desired concentration. For example, to dose a 25g mouse at 10 mg/kg with a gavage volume of 100 μ L, the final concentration would be 2.5 mg/mL.
 - Vortex the solution thoroughly to ensure homogeneity.
- Animal Handling and Dosing:
 - Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
 - Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

- Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
- Draw the calculated volume of the **Tomelukast** solution into a 1 mL syringe fitted with the oral gavage needle.
- Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
- Slowly administer the solution to avoid regurgitation or aspiration.
- Withdraw the gavage needle smoothly.
- Monitor the animal for a few minutes post-administration to ensure there are no adverse reactions.

Protocol 2: Intravenous Administration of Tomelukast in Mice

This protocol is designed for studies requiring rapid systemic delivery of **Tomelukast**.

Materials:

- **Tomelukast** sodium powder
- Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
- Animal balance
- Vortex mixer
- Sterile insulin syringes (e.g., 28-30 gauge)
- Restraining device for intravenous injection (e.g., a mouse restrainer)

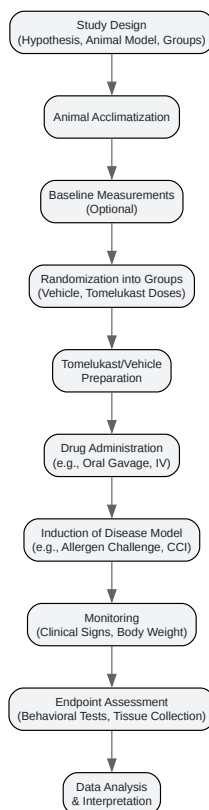
Procedure:

- Preparation of Dosing Solution:

- Prepare the dosing solution under sterile conditions.
- Calculate the required amount of **Tomelukast** sodium based on the desired dose (e.g., 25 mg/kg) and the body weight of the mice.
- Dissolve the **Tomelukast** sodium powder in sterile saline to the desired final concentration. Ensure complete dissolution. The final volume for intravenous injection should be kept low (e.g., 50-100 μ L).
- Vortex the solution to ensure it is well-mixed.
- Animal Handling and Dosing:
 - Weigh each mouse accurately before dosing.
 - Place the mouse in a restraining device to immobilize the tail.
 - Warm the tail with a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
 - Draw the calculated volume of the **Tomelukast** solution into a sterile insulin syringe.
 - Disinfect the injection site on the tail with an alcohol swab.
 - Carefully insert the needle into one of the lateral tail veins. Successful insertion is often indicated by a flash of blood in the hub of the needle.
 - Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert.
 - After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
 - Return the mouse to its cage and monitor for any immediate adverse effects.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo study using **Tomelukast**.



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Caption: General Experimental Workflow for In Vivo Studies with **Tomelukast**.

Conclusion

The provided application notes and protocols offer a foundational guide for the in vivo use of **Tomelukast**. The compiled dosage tables and signaling pathway diagrams serve as a quick reference for researchers. It is imperative to note that the optimal dosage and administration route are highly dependent on the specific animal model and research question. Therefore, pilot studies are recommended to determine the most effective experimental parameters. Adherence to institutional animal care and use guidelines is paramount in all in vivo research.

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